Indoprofen

Content Navigation

Indoprofen overcomes critical limitations of generic NSAIDs in SMA and solid-state research.

- COX-independent SMN upregulator: Only NSAID proven to increase SMN2-luciferase reporter protein.

- Thermal stability: mp 213-214°C prevents degradation during mechanochemical milling or spray-drying.

- Unique co-crystal synthons: Isoindolinone ring enables drug-drug co-crystals with fluoroquinolones.

- HMGB1 suppression: Inhibits release via COX-dependent and independent pathways for sepsis models.

CAS Number

Product Name

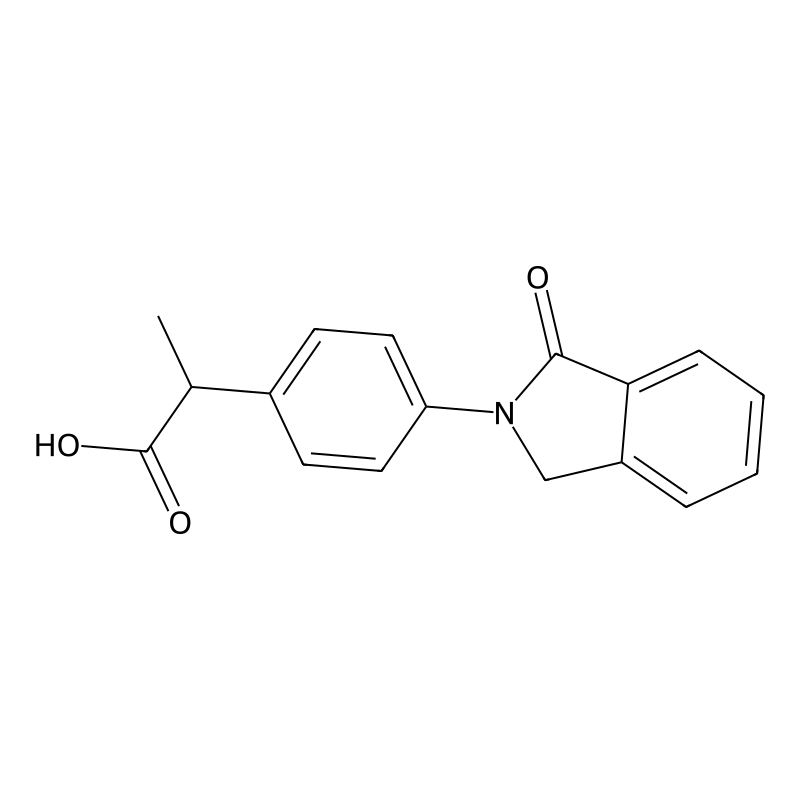

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) and isoindolinyl phenylpropionic acid derivative traditionally recognized as a non-selective cyclooxygenase (COX) inhibitor [1]. While its clinical use was discontinued, it has re-emerged as a highly valuable, specialized chemical probe and reference standard in chemoinformatics, solid-state chemistry, and neurodegenerative disease research [2]. Characterized by a relatively high melting point (213-214 °C) and distinct structural features including an isoindolinone ring, Indoprofen offers unique hydrogen-bonding capabilities[1]. These properties make it an ideal candidate for mechanochemical co-crystallization studies, ternary amorphous solid dispersion modeling, and high-throughput screening assays where standard propionic acid derivatives fail to provide the necessary thermal stability or specific off-target binding interactions [2].

Research & Procurement Fit

Procuring generic propionic acid NSAIDs like ibuprofen, ketoprofen, or naproxen as substitutes for Indoprofen fundamentally compromises specific experimental workflows. In neurodegenerative disease research, standard NSAIDs completely lack Indoprofen’s unique, COX-independent ability to upregulate Survival Motor Neuron (SMN) protein, rendering them useless in Spinal Muscular Atrophy (SMA) models [1]. Furthermore, in solid-state formulation research, the significantly lower melting points of generic substitutes (e.g., ketoprofen at 94 °C) lead to premature melting or degradation during high-energy mechanochemical milling or high-temperature spray drying[2]. Indoprofen’s specific isoindolinone moiety also drives unique drug-drug co-crystal synthons and HMGB1-suppression pathways that cannot be replicated by structurally simpler in-class analogs, making substitution a critical point of failure in advanced material and biological assays [REFS-1, REFS-2].

Interchangeability Risk

References

- [1] Lunn, M. R., et al. 'Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism.' Chemistry & Biology 11.11 (2004): 1489-1493.

- [2] Bag, P. P., et al. 'Drug–drug salt forms of ciprofloxacin with diflunisal and indoprofen.' CrystEngComm 16.32 (2014): 7393-7396.

SMN2 Translational Readthrough in SMA

In a high-throughput screen of approximately 47,000 compounds, Indoprofen uniquely increased endogenous SMN protein levels and caused a 5-fold increase in nuclear gems in type I SMA patient fibroblasts [1]. Crucially, this activity occurs via a cyclooxygenase-independent mechanism, and no other tested NSAIDs or COX inhibitors (such as ibuprofen or naproxen) exhibited this specific SMN2-luciferase upregulation [1].

| Evidence Dimension | Increase in nuclear gems (SMA patient fibroblasts) |

| Target Compound Data | 5-fold increase |

| Comparator Or Baseline | No activity (Other NSAIDs/COX inhibitors) |

| Quantified Difference | Absolute unique efficacy within class |

| Conditions | Type I SMA patient fibroblasts; SMN2-luciferase reporter assay |

Makes Indoprofen an indispensable, non-substitutable chemical probe for SMA therapeutic research and SMN protein modulation studies.

Thermal Stability in Co-Crystal Formulation

Indoprofen exhibits a significantly higher melting point (213-214 °C) compared to common propionic acid NSAIDs like ketoprofen (94 °C) or diclofenac (156-158 °C) [1]. This elevated thermal stability and distinct crystal lattice energy profile make it a superior candidate for mechanochemical synthesis and hydrothermal crystallization of multi-API solid dispersions, such as its established drug-drug salt formation with ciprofloxacin [2].

| Evidence Dimension | Melting Point (Thermal Stability) |

| Target Compound Data | 213-214 °C |

| Comparator Or Baseline | 94 °C (Ketoprofen) / 156-158 °C (Diclofenac) |

| Quantified Difference | +55 °C to +120 °C higher thermal stability |

| Conditions | Standard solid-state characterization |

Provides a robust thermal baseline for high-temperature spray drying and mechanochemical co-crystal engineering where low-melting NSAIDs would degrade or melt.

HMGB1-Mediated Inflammatory Suppression

Beyond standard COX inhibition, Indoprofen demonstrates a potent ability to inhibit the release of High Mobility Group Box 1 (HMGB1) following lipopolysaccharide (LPS) stimulation[1]. It actively suppresses recombinant human HMGB1 (rhHMGB1)-induced inflammatory responses via both COX-2-dependent and -independent pathways, differentiating its utility in severe systemic inflammation models from conventional NSAIDs that strictly target early-stage prostaglandin synthesis [1].

| Evidence Dimension | HMGB1 release inhibition |

| Target Compound Data | Potent dose-dependent suppression |

| Comparator Or Baseline | Standard NSAIDs (Strict COX-dependent mechanism) |

| Quantified Difference | Dual-pathway (COX-dependent and independent) suppression |

| Conditions | LPS-stimulated THP-1 cells / Sepsis models |

Enables researchers to target late-stage sepsis mediators (HMGB1) rather than just early-stage prostaglandins, expanding its utility in acute inflammation models.

Miscibility in Amorphous Solid Dispersions

In the formulation of amorphous solid dispersions (ASDs) via solvent evaporation, Indoprofen demonstrates exceptional molecular miscibility with polymers like PVP (up to 30% w/w)[1]. Strong hydrogen bonding interactions between Indoprofen and PVP maintain a single glass transition temperature (Tg), preventing phase separation during prolonged stability testing (40 °C/69% RH for 90 days), outperforming less miscible analogs [1].

| Evidence Dimension | Molecular miscibility in PVP (w/w) |

| Target Compound Data | Up to 30% w/w stable dispersion |

| Comparator Or Baseline | Phase-separating APIs |

| Quantified Difference | Maintained single Tg under stress conditions |

| Conditions | 40 °C / 69% RH for 90 days |

Ensures high reproducibility and shelf-life stability when procuring Indoprofen as a model API for advanced polymer-based drug delivery research.

SMA Therapeutic Screening

As the only NSAID proven to selectively upregulate SMN2-luciferase reporter protein and endogenous SMN protein, Indoprofen is the definitive chemical probe for investigating COX-independent translational readthrough mechanisms in SMA patient fibroblasts [1].

Multi-API Co-Crystal Engineering

Due to its high melting point (213-214 °C) and robust hydrogen-bonding isoindolinone ring, Indoprofen is the preferred model compound for synthesizing drug-drug salts and co-crystals (e.g., with fluoroquinolones) via hydrothermal crystallization or liquid-assisted grinding[2].

Polymer-Based Amorphous Solid Dispersions

Indoprofen’s high molecular miscibility (up to 30% w/w) with polymers like PVP makes it an optimal baseline API for studying the thermodynamics of phase separation, glass transition (Tg) stabilization, and spray-drying parameters in advanced drug delivery formulations[3].

Sepsis & HMGB1-Mediated Inflammation Models

Because it inhibits HMGB1 release via both COX-dependent and COX-independent pathways, Indoprofen is uniquely suited for late-stage sepsis research where standard prostaglandin-targeting NSAIDs are insufficient [4].

Application Selection Guide

References

- [1] Lunn, M. R., et al. 'Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism.' Chemistry & Biology 11.11 (2004): 1489-1493.

- [2] Bag, P. P., et al. 'Drug–drug salt forms of ciprofloxacin with diflunisal and indoprofen.' CrystEngComm 16.32 (2014): 7393-7396.

- [3] Solid-State Characterization of Indoprofen-PVP Amorphous Solid Dispersions. Journal of Pharmaceutical Sciences.

- [4] Wang, Y., et al. 'Indoprofen exerts a potent therapeutic effect against sepsis by alleviating high mobility group box 1-mediated inflammatory responses.' Toxicology and Applied Pharmacology 433 (2021): 115778.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE10 - Indoprofen

Pictograms

Acute Toxic;Health Hazard

Other CAS

31842-01-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Singlet oxygen scavenging activity of non-steroidal anti-inflammatory drugs

David Costa, Ana Gomes, José L F C Lima, Eduarda FernandesPMID: 18647485 DOI: 10.1179/135100008X308876

Abstract

It has long been known that singlet oxygen ((1)O2) is generated during inflammatory processes. Once formed in substantial amounts, (1)O2 may have an important role in mediating the destruction of infectious agents during host defense. On the other hand, (1)O2 is capable of damaging almost all biological molecules and is particularly genotoxic, which gives a special relevance to the scavenging of this ROS throughout anti-inflammatory treatments. Considering that the use of non-steroidal anti-inflammatory drugs (NSAIDs) constitutes a first approach in the treatment of persistent inflammatory processes (due to their ability to inhibit cyclooxygenase), a putative scavenging activity of NSAIDs for (1)O2 would also represent a significant component of their therapeutic effect. The aim of the present study was to evaluate the scavenging activity for (1)O2 by several chemical families of NSAIDs. The results suggested that the pyrazole derivatives (dipyrone and aminopyrine) are, by far, the most potent scavengers of (1)O2 (much more potent compared to the other tested NSAIDs), displaying IC(50)-values in the low micromolar range. There was a lack of activity for most of the arylpropionic acid derivatives tested, with only naproxen and indoprofen displaying residual activities, as for the oxazole derivative, oxaprozin. On the other hand, the pyrrole derivatives (tolmetin and ketorolac), the indolacetic acid derivatives (indomethacin, and etodolac), as well as sulindac and its metabolites (sulindac sulfide and sulindac sulfone) displayed scavenging activity in the high micromolar range. Thus, the scavenging effect observed for dipyrone and aminopyrine will almost certainly contribute to their healing effect in the treatment of prolonged or chronic inflammation, while that of the other studied NSAIDs may have a lower contribution, though these assumptions still require further in vivo validation.Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils

Hyu Ji Lee, Soo Jeong Lim, Seung Jun Oh, Dae Hyuk Moon, Dong Jin Kim, Jinsung Tae, Kyung Ho YooPMID: 18242990 DOI: 10.1016/j.bmcl.2008.01.066

Abstract

Based on the structural features of Indoprofen and PIB, a series of isoindol-1,3-diones 1a-k and isoindol-1-ones 2a-l were designed and synthesized. These 23 compounds were evaluated by competitive binding assay against aggregated Abeta42 fibrils using [(125)I]TZDM. All the isoindolone derivatives showed very good binding affinities with K(i) values in the subnanomolar range (0.42-0.94 nM). Among them, isoindol-1,3-diones 1i and 1k and isoindol-1-ones 2c and 2i exhibited excellent binding affinities (K(i)=0.42-0.44 and 0.46-0.49 nM) than those of Indoprofen (K(i)=0.52 nM) and PIB (K(i)=0.70 nM). These results suggest that isoindolones could be served as a scaffold for potential AD diagnostic probes to monitor Abeta fibrils.Dexibuprofen (S(+)-isomer ibuprofen) reduces microglial activation and impairments of spatial working memory induced by chronic lipopolysaccharide infusion

Da-Qing Jin, Jin-Young Sung, Yoo Kyeong Hwang, Kyoung Ja Kwon, Seol-Heui Han, Sun Seek Min, Jung-Soo HanPMID: 18295322 DOI: 10.1016/j.pbb.2008.01.016

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) have been proposed as a therapeutics to reduce the risk of Alzheimer's disease (AD). The present study shows that the peripheral administration of dexibuprofen (S(+)-isomer ibuprofen), which causes less gastric damage and has better anti-inflammatory effects than ibuprofen, reduces the microglial activation in the cortex and hippocampus, and reduces the phosphorylation of extracellular signal-regulated kinases in the hippocampus, which has been induced by chronic infusion of lipopolysaccharide (LPS) into the fourth ventricle of Wistar rats. The effects of dexibuprofen on impairments of spatial working memory induced by LPS infusions were measured with a trial-unique matching-to-place task in a water maze which assessed memory for place information over varying delays. When performing the water maze task, the rats with the LPS infusions showed spatial working memory impairments relative to the rats with the artificial cerebrospinal fluid. Daily administrations of dexibuprofen reduced the spatial working memory impairment induced by the chronic LPS infusion. The results indicate that NSAID treatments using dexibuprofen significantly attenuate the processes that drive the pathology associated with AD and that this process may involve the suppression of microglial activation.Integrated In Silico-In Vitro Discovery of Lung Cancer-related Tumor Pyruvate Kinase M2 (PKM2) Inhibitors

Xiangyun Ye, Yinjia Sun, Yunhua Xu, Zhiwei Chen, Shun LuPMID: 26951145 DOI: 10.2174/1573406412666160307151535

Abstract

The tumor pyruvate kinase M2 (PKM2) is involved in the glycolytic pathway of lung cancer and targeting this kinase has been observed to radiosensitize non-small cell lung cancer (NSCLC).An integration of in silico virtual screening and in vitro kinase assay was described to discover novel PKM2 inhibitors from a candidate library containing >400,000 commercially available compounds.

The method is a stepwise screening scheme that first used empirical strategies to fast exclude those undruggable compounds in the library and then employed molecular docking and molecular dynamics (MD)-based rescoring to identify few potential hits. Subsequently, the computational findings were substantiated using a standard kinase assay protocol.

Four compounds, i.e. nalidixic acid, indoprofen, hematoxylin and polydatin, were identified to inhibit PKM2 kinase at micromolar level, with IC50 values of 53, 21, 340 and 128 .M, respectively.

Structural analysis revealed that hydrogen bonds, salt bridges, π-π stacking and hydrophobic forces co-confer high stability and strong specificity to PKM2-inhibitor binding.

A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin

S Menon, N Kadam, G Patil, P MhatrePMID: 18218298 DOI: 10.5414/cpp46048

Abstract

To estimate the bioavailability and evaluate bioequivalence of a single dose of a dexibuprofen tablet (test formulation, containing dexibuprofen 400 mg, manufactured by Emcure Pharmaceuticals Ltd., Pune, India) and to compare it with that of a single dose of a Seractil tablet (reference formulation, containing dexibuprofen 400 mg, manufactured by Genus Pharmaceuticals, Bershire, UK) under fasting conditions.Using a two-treatment, two-period, two-sequence, randomized crossover design, test and reference formulations were administered as individual single doses to 24 healthy adult Asian male subjects of Indian origin under non-fed conditions, with 4 days washout period between dosing. 17 blood samples were drawn from each subject over a 12-hour period. Pharmacokinetic parameters, Cmax, AUC0-t, AUC0-infinity and Cmax/AUC0-infinity were calculated from the plasma concentration-time data of each individual and during each period by applying non-compartmental analysis. Analysis of variance was carried out using logarithmically transformed and non-transformed values of the stated pharmacokinetic parameters. Data for test and reference formulations were analyzed statistically to test for bioequivalence of the two formulations.

All 24 subjects who received the two formulations on two occasions with a washout period of 4 days, completed the study and provided an adequate amount of blood at each sampling point. After oral administration the values of Cmax (microg/ml), tmax (h), AUC0-t (microg/ml x h), AUC0-infinity (microg/ml x h) for reference and test formulations were 23.501 and 22.948, 1.156 and 1.281, 69.795 and 68.455, and 72.454 and 70.208, respectively. ANOVA and CI test showed no significant (p > 0.05) variation in these pharmacokinetic parameters of test and reference formulations. When the AUC0-t values for both formulations for non-transformed and log-transformed data were compared, the test formulation showed a bioavailability of 98.08% and 99.56%, respectively, as compared to reference formulation. These values are within the acceptance limit of 80 - 120%. No adverse events were observed in any of the subjects during the two runs of the study. Both clinical and laboratory parameters of all subjects showed no clinically significant changes.

The test formulation containing dexibuprofen 400 mg (manufactured by Emcure Pharmaceuticals Ltd., Pune, India) was bioequivalent to reference formulation (Seractil, manufactured by Genus Pharmaceuticals, Berkshire, UK). Both formulations were well tolerated. The test formulation can be considered a pharmaceutically and therapeutically equivalent alternative to Seractil.

Modification of pepsinogen I levels and their correlation with gastrointestinal injury after administration of dexibuprofen, ibuprofen or diclofenac: a randomized, open-label, controlled clinical trial

B J Gómez, A Caunedo, L Redondo, J Esteban, M Sáenz-Dana, M Blasco, P Hergueta, M Rodríguez-Téllez, R Romero, F J Pellicer, J M HerreríasPMID: 16625984 DOI: 10.5414/cpp44154

Abstract

To assess the effect of a 2-week treatment with dexibuprofen, in comparison with ibuprofen and diclofenac, on pepsinogen plasma concentrations and gastrointestinal mucosa, as well as the correlation of these changes with gastrointestinal mucosal injury.60 patients with rheumatologic disease in chronic therapy with NSAID, were included. After a 7-day run-in period patients were randomly assigned to receive a 14-day treatment with dexibuprofen (Group A; Day 1 - 3 = 400 mg t.i.d; Day 4 - 14 = 400 mg b.i.d.), ibuprofen (Group B; Day 1 - 3 = 800 mg t.i.d; Day 4 -14 = 800 mg b.i.d.) or diclofenac (Group C; Day 1 - 3 = 50 mg t.i.d; Day 4 - 14 = 50 mg b.i.d.). Upper gastrointestinal endoscopy (Day 15), capsule-endoscopy (Day 16, 7 patients of each group) and determination of pepsinogen plasma concentrations were performed (basal and Day 15). A semiquantitative scale was designed for the assessment of the gastrointestinal mucosa.

No differences in plasma pepsinogen were found between treatment groups or gastrointestinal injury grades or between basal and post-therapy determinations. Dexibuprofen showed gastroduodenal mucosal injury in fewer patients (42.1%) than was the case with ibuprofen (5%; p = 0.003) and diclofenac (30%; p = N.S.). Dexibuprofen administration was also associated with more patients having no intestinal mucosal damage (42.86% vs. 28.7% in the diclofenac group and 14.29% in the ibuprofen group; p = 0.0175). The rate of clinical adverse events was similar in Groups A, B and C (28%, 38% and 34%).

Dexibuprofen showed a lower rate of gastroduodenal and intestinal mucosal injury. This effect was not mediated by modifications of plasma pepsinogen levels.

[C-H Functionalization by Transition-metal-catalyst or in Situ Generated Base]

Kanako Nozawa-KumadaPMID: 31582607 DOI: 10.1248/yakushi.19-00146

Abstract

Direct functionalization of the C-H bond is a highly attractive method because it does not require any pre-functionalized starting materials. Therefore this method can be adopted to attain the atom- and step-economic synthesis of organic compounds. We recently developed novel C-H functionalization reactions using two strategies. The first strategy is transition-metal catalyzed C-H functionalization, which comprises the copper-catalyzed oxidative C(sp)-H functionalization of 2-alkyl-N-arylbenzamides for the synthesis of N-aryl-isoindolinones. This method can be applied to various substituted substrates and the synthesis of bioactive compounds, indoprofen and DWP205190. It provides an efficient approach toward the construction of isoindolinone skeletons. The second strategy is an in situ generated base-mediated C-H functionalization comprising the deprotonative silylation of C(sp)-H and C(sp

)-H bonds by the base generated in situ from trifluoromethyltrimethylsilane (CF

SiMe

) and its activator. In the C(sp)-H silylation of terminal alkynes, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) acts as both a solvent and activator; therefore no additional activator is required. Moreover, the preferential deprotonation of terminal alkynes using this system proceeds faster than the trifluoromethylation of ketones and esters.

Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway

Hyebeen Kim, Sung Chun Cho, Hyeon-Ju Jeong, Hye-Young Lee, Myong-Ho Jeong, Jung-Hoon Pyun, Dongryeol Ryu, MinSeok Kim, Young-Sam Lee, Minseok S Kim, Sang Chul Park, Yun-Il Lee, Jong-Sun KangPMID: 32096917 DOI: 10.1002/jcsm.12558

Abstract

Muscle wasting, resulting from aging or pathological conditions, leads to reduced quality of life, increased morbidity, and increased mortality. Much research effort has been focused on the development of exercise mimetics to prevent muscle atrophy and weakness. In this study, we identified indoprofen from a screen for peroxisome proliferator-activated receptor γ coactivator α (PGC-1α) inducers and report its potential as a drug for muscle wasting.The effects of indoprofen treatment on dexamethasone-induced atrophy in mice and in 3-phosphoinositide-dependent protein kinase-1 (PDK1)-deleted C2C12 myotubes were evaluated by immunoblotting to determine the expression levels of myosin heavy chain and anabolic-related and oxidative metabolism-related proteins. Young, old, and disuse-induced muscle atrophic mice were administered indoprofen (2 mg/kg body weight) by gavage. Body weight, muscle weight, grip strength, isometric force, and muscle histology were assessed. The expression levels of muscle mass-related and function-related proteins were analysed by immunoblotting or immunostaining.

In young (3-month-old) and aged (22-month-old) mice, indoprofen treatment activated oxidative metabolism-related enzymes and led to increased muscle mass. Mechanistic analysis using animal models and muscle cells revealed that indoprofen treatment induced the sequential activation of AKT/p70S6 kinase (S6K) and AMP-activated protein kinase (AMPK), which in turn can augment protein synthesis and PGC-1α induction, respectively. Structural prediction analysis identified PDK1 as a target of indoprofen and, indeed, short-term treatment with indoprofen activated the PDK1/AKT/S6K pathway in muscle cells. Consistent with this finding, PDK1 inhibition abrogated indoprofen-induced AKT/S6K activation and hypertrophic response.

Our findings demonstrate the effects of indoprofen in boosting skeletal muscle mass through the sequential activation of PDK1/AKT/S6K and AMPK/PGC-1α. Taken together, our results suggest that indoprofen represents a potential drug to prevent muscle wasting and weakness related to aging or muscle diseases.

Explore Compound Types